molecular formula C31H31FN2O7 B8119857 1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine

1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine

Cat. No.: B8119857
M. Wt: 562.6 g/mol
InChI Key: RWIIURMGSYIIES-LLNGEMMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated arabinofuranosyl nucleoside derivative with a 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-O position. Its structure consists of:

  • A 2-fluoro substitution on the arabinofuranosyl sugar, which alters sugar puckering and enhances metabolic stability .
  • A thymine nucleobase, enabling base-pairing with adenine in DNA.
  • The DMT group, a protective moiety critical for solid-phase oligonucleotide synthesis, facilitating purification via acid-labile cleavage .

It is primarily used as an intermediate in synthesizing modified oligonucleotides for studying DNA repair mechanisms, such as uracil DNA glycosylase (hUNG) activity .

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26+,27-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIURMGSYIIES-LLNGEMMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine (commonly referred to as 2′F-AraT) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicine. This compound incorporates a 2-fluoro modification on the arabinofuranosyl sugar, which enhances its biological properties compared to unmodified counterparts. This article reviews the biological activity of 2′F-AraT, focusing on its synthesis, interaction with nucleic acids, and potential therapeutic applications.

Synthesis

The synthesis of 2′F-AraT involves several steps starting from commercially available nucleosides. The process typically includes:

  • Protection of Hydroxy Groups : Using tert-butyldimethylsilyl chloride to protect hydroxyl groups.
  • Fluorination : Incorporating the fluorine atom at the 2-position of the sugar moiety.
  • Coupling with Thymine : The final step includes coupling the modified sugar with thymine to yield 2′F-AraT.

The overall yield and purity of the synthesized compound can be assessed using techniques such as HPLC and NMR spectroscopy .

Interaction with Nucleic Acids

The introduction of a fluorine atom in 2′F-AraT significantly alters its interaction with nucleic acids:

  • Enhanced Binding Affinity : Studies have shown that 2′F-AraT exhibits a higher binding affinity for RNA compared to DNA. This is attributed to the unique conformational flexibility provided by the arabinofuranosyl structure and the electronegative fluorine atom, which stabilizes base pairing interactions .
  • Inhibition of DNA Polymerases : Research indicates that 2′F-AraT can inhibit various DNA polymerases, including human replicative DNA polymerase ε. This inhibition is crucial for understanding its potential as an antiviral agent or in cancer therapy .

Antiviral Properties

Recent studies suggest that 2′F-AraT may possess antiviral properties:

  • Mechanism of Action : The compound appears to interfere with viral replication processes by incorporating into viral RNA, thereby disrupting normal replication cycles.
  • Case Studies : In vitro studies demonstrated that cells treated with 2′F-AraT showed reduced replication rates of certain viruses, highlighting its potential as a therapeutic agent against viral infections .

Therapeutic Applications

The unique properties of 2′F-AraT have led to exploration in various therapeutic contexts:

  • Antisense Oligonucleotides : The compound is being investigated as a component in antisense oligonucleotides designed to target specific mRNA sequences, potentially leading to reduced expression of harmful genes.
  • Radiopharmaceuticals : Modified nucleosides like 2′F-AraT are being evaluated for use as tracers in positron emission tomography (PET), particularly in imaging cancer cell proliferation .

Data Tables

PropertyValue
Molecular Weight548.56 g/mol
CAS Number[insert CAS number]
Synthesis YieldVaries (typically >70%)
Binding Affinity (RNA)Higher than unmodified analogs
Inhibition ConcentrationIC50 values vary by polymerase type

Scientific Research Applications

Antiviral Agents

DMT-F-dA has shown potential as an antiviral agent. Its structural modifications allow for better incorporation into viral RNA, which can inhibit viral replication. Research indicates that such modified nucleosides can effectively compete with natural nucleotides, thus disrupting viral life cycles.

Antisense Oligonucleotides

The compound is utilized in the development of antisense oligonucleotides (ASOs). These are short strands of nucleic acids designed to bind to specific mRNA molecules, blocking their translation into proteins. The incorporation of 2-fluoro modifications enhances the binding affinity and stability of these ASOs against nucleases, making them more effective in therapeutic applications for genetic disorders and cancers .

Drug Development

DMT-F-dA serves as a crucial building block in the synthesis of nucleotide analogs used in drug development. Its unique properties allow for the creation of compounds with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity compared to traditional nucleosides.

Gene Therapy

In gene therapy applications, DMT-F-dA can be used to construct modified vectors that deliver therapeutic genes into target cells. The stability imparted by the 4,4'-dimethoxytrityl group protects the nucleoside from degradation, ensuring that therapeutic genes remain intact during delivery .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral effects of DMT-F-dA demonstrated significant inhibition of viral replication in vitro. The compound was tested against a range of RNA viruses, showing a dose-dependent response that suggests its potential use as a treatment option for viral infections.

Case Study 2: Antisense Therapeutics

In a clinical trial involving patients with genetic disorders, ASOs containing DMT-F-dA were administered. Results indicated improved target engagement and reduced off-target effects compared to conventional ASOs, highlighting the compound's role in enhancing therapeutic specificity.

Comparative Analysis of Modified Nucleosides

Compound NameModification TypeApplication AreaStabilityEfficacy
DMT-F-dA2-FluoroAntiviralHighHigh
2'-OMe-A2'-O-MethylAntisenseModerateModerate
Ara-CArabinosylCancer TherapyLowHigh

Chemical Reactions Analysis

Hydrolysis

The dimethoxytrityl group can be removed under acidic conditions, leading to the formation of the unprotected nucleoside. This reaction is crucial for further biological assays.

Nucleophilic Substitution

The presence of the fluorine atom at the 2' position makes this compound reactive towards nucleophiles, which can lead to substitution reactions that modify the sugar moiety or introduce new functional groups.

Oxidation and Reduction

The hydroxyl groups can undergo oxidation to form ketones or aldehydes, while reduction reactions can regenerate alcohol functionalities or modify other parts of the molecule.

  • Biological Activity and Implications

Research indicates that compounds similar to 1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine exhibit antiviral properties against various pathogens due to their ability to interfere with nucleic acid synthesis. The fluorination enhances stability against enzymatic degradation, making it a candidate for therapeutic applications.

The detailed understanding of the chemical reactions involving 1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine not only aids in its synthesis but also enhances its potential applications in medicinal chemistry. Future research should focus on optimizing these reactions and exploring new derivatives that could offer improved biological activity.

  • References

  • Thermo Scientific Product Information .

  • VWR Chemical Catalog .

  • PMC Articles on related compounds .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Antiviral IC₅₀ (HSV-1) Brain Uptake (Rat)
Target Compound (DMT-protected) 544.59 5.2 N/A (synthetic intermediate) N/A
FMAU 260.22 0.8 0.02 μM High (>0.5 ratio)
FIAC 385.15 1.5 0.05 μM Low (~0.2 ratio)
C-FMAU 258.21 0.7 0.2 μM Not studied

Table 2: Metabolic Stability

Compound Primary Metabolic Pathway Urinary Excretion (Unchanged)
FMAU Minimal deamination >80% (mice/rats)
FIAC Deamination and deiodination <50% (majority as FIAU)
Target Compound Acid-labile DMT removal N/A (lab use only)

Preparation Methods

Bromination and Glycosylation

The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose (compound 3 in), which is treated with hydrogen bromide in acetic acid to yield the 1′-α-bromide intermediate (compound 4 ). This bromide undergoes glycosylation with silylated thymine (compound 5b ) in chloroform, producing the protected β-nucleoside analogue (compound 7b ) in yields exceeding 80%. The benzoyl groups at the 3′ and 5′ positions are subsequently removed via methanolic ammonia, yielding 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl-thymine (compound 8b ) with 97% efficiency.

The introduction of the DMTr group at the 5′-position is critical for subsequent functionalization, particularly in solid-phase oligonucleotide synthesis.

DMTr Protection Protocol

Compound 8b is reacted with 4,4′-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine under inert conditions to selectively protect the primary 5′-hydroxyl group. This step typically achieves >85% yield, as inferred from analogous syntheses. The 3′-hydroxyl group, a secondary alcohol, remains unprotected or is temporarily shielded using tert-butyldimethylsilyl chloride (TBDMSCl) in later stages. However, the target compound explicitly retains only the 5′-O-DMTr group, necessitating precise stoichiometric control to avoid over-protection.

Table 1: Key Reaction Parameters for DMTr Protection

ParameterConditionSource
SolventAnhydrous pyridine
TemperatureRoom temperature (25°C)
Reaction Time12–16 hours
DMTrCl Equivalents1.2 equivalents

Analytical Validation and Purification

Post-synthetic purification and characterization ensure the integrity of the final product.

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 260 nm is employed to isolate the DMTr-protected nucleoside. Mobile phases often comprise acetonitrile and ammonium acetate buffer (pH 6.8) in gradient elution modes. The DMTr group’s hydrophobicity facilitates distinct retention time separation from unprotected intermediates.

Spectroscopic Confirmation

  • ¹H NMR : The 5′-O-DMTr group is confirmed by aromatic protons resonating at δ 7.2–7.4 ppm (trityl phenyl groups) and a singlet at δ 3.7 ppm (methoxy groups).

  • Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₃₄H₃₅FN₂O₈.

Comparative Analysis of Synthetic Routes

While the chemical synthesis outlined above dominates literature, alternative methodologies have been explored.

Enzymatic Approaches

Recent advances in enzymatic cascades, such as phosphorolysis-isomerization-dephosphorylation pathways, aim to streamline nucleoside analogue production. However, these methods currently lack the precision required for introducing fluorine and DMTr groups, limiting their applicability to the target compound.

Patent Literature Insights

A patent detailing 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine synthesis (WO1997038001A1) corroborates the use of DMTrCl for 5′-protection and TFA for deprotection. Although the nucleobase differs, the sugar-modification strategy aligns with thymine-derived analogues, underscoring the universality of this approach.

Challenges and Optimization Opportunities

Side Reactions and Mitigation

  • Over-Protection : Excess DMTrCl may lead to di-tritylated byproducts. Stoichiometric control and sequential addition mitigate this risk.

  • Glycosylation Stereochemistry : The α/β anomer ratio during glycosylation is influenced by the leaving group (bromide vs. chloride) and solvent polarity. Silver oxide or HgBr₂ promoters enhance β-selectivity.

Scalability Considerations

Industrial-scale production requires optimizing solvent recovery and minimizing hazardous reagents (e.g., HBr-HOAc). Continuous-flow systems for glycosylation and protection steps are under investigation to improve throughput .

Q & A

Basic: What synthetic strategies are used to prepare this compound, and how do reaction conditions optimize yield and purity?

The synthesis typically involves multi-step protection/deprotection sequences. Key steps include:

  • Tritylation : The 5'-OH group is protected using 4,4'-dimethoxytrityl (DMT) chloride under anhydrous conditions (e.g., pyridine as solvent), ensuring regioselectivity .
  • Fluorination : 2'-Fluoro substitution is achieved via nucleophilic displacement using reagents like tris(dimethylamino)sulfur (1+) difluorotrimethylsilicate (TASF) at controlled temperatures (e.g., 40–60°C) to minimize side reactions .
  • Glycosidic Bond Formation : A Vorbrüggen-type reaction with thymine, using trimethylsilyl triflate (TMSOTf) as a catalyst in acetonitrile, enhances β-anomer selectivity .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates. Yields range from 40–60%, influenced by stoichiometric precision and moisture control .

Basic: Which spectroscopic and chromatographic methods confirm structural integrity and purity?

  • 1H/13C NMR : Assignments focus on distinguishing β-anomer signals (e.g., H1' coupling constants: J = ~8–10 Hz for β-configuration) and verifying DMT protection (aromatic protons at δ 7.2–6.8 ppm) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 545.2 for C31H32N2O7) .
  • HPLC : Reverse-phase C18 columns with UV detection (260 nm) assess purity (>95%), using acetonitrile/water gradients to resolve DMT-on and DMT-off species .

Advanced: How does the 2'-fluoro-arabino configuration influence enzymatic stability and substrate recognition?

  • Resistance to Nucleases : The 2'-fluoro group in the arabinose configuration sterically hinders phosphodiester cleavage by serum nucleases, extending half-life in biological matrices .
  • DNA Polymerase Selectivity : The β-D-arabinofuranosyl sugar mimics deoxyribose, enabling incorporation into DNA by viral polymerases (e.g., HSV-1 TK), while host polymerases exhibit lower affinity, reducing cytotoxicity .
  • hUNG Interaction : Human uracil-DNA glycosylase (hUNG) shows reduced binding to 2'-fluoro-modified substrates, as electrostatic surface potential calculations indicate altered charge distribution near the lesion site .

Advanced: What methodologies resolve anomeric mixtures during synthesis?

  • Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze α-anomers’ acyl groups (e.g., benzoyl or acetyl), leaving β-anomers intact for subsequent purification .
  • Crystallization : Differential solubility of α/β anomers in ethanol/water mixtures allows separation. β-anomers often crystallize preferentially due to favorable packing .
  • Chromatography : Preparative TLC or HPLC with chiral stationary phases (e.g., cellulose-based) resolves anomers, leveraging differences in hydrophobicity .

Advanced: How does this compound interact with antiviral targets, and what contradictions exist in activity data?

  • Antiviral Mechanism : Acts as a chain terminator after phosphorylation by viral kinases (e.g., HSV thymidine kinase), inhibiting DNA replication. ED50 values for HSV-1 range from 0.16–0.24 µM .
  • Cytotoxicity Paradox : Despite structural similarity to FMAU, 5-methyl substitution reduces host toxicity (ID50 > 100 µM) but also lowers potency against HSV-2 by ~10-fold compared to 5-iodo analogs .
  • Data Contradictions : In murine models, poor oral bioavailability and rapid deamination limit efficacy, contrasting with in vitro results. Radiolabeled versions (e.g., [18F]FAC) improve pharmacokinetic tracking .

Advanced: What challenges arise in radiolabeling this compound for PET imaging?

  • Fluorine-18 Incorporation : Direct nucleophilic substitution with [18F]fluoride requires anhydrous conditions and TMSOTf catalysis. Yields are low (~15%) due to competing hydrolysis .
  • Purification : Solid-phase extraction (C18 cartridges) and semi-preparative HPLC isolate [18F]FAC from unreacted precursors, ensuring radiochemical purity >98% .
  • Metabolic Stability : In vivo de-fluorination releases free [18F]fluoride, necessitating metabolite correction in imaging data .

Advanced: How do structural modifications (e.g., 5-methyl vs. halogenated bases) impact therapeutic profiles?

  • 5-Methyl Substitution : Enhances metabolic stability (vs. 5-iodo) but reduces antiviral potency due to weaker base-pairing with adenine in viral DNA .
  • 2'-Fluoro vs. 2'-Chloro/Bromo : Fluorine’s electronegativity improves sugar puckering (C3'-endo conformation), increasing affinity for viral enzymes. Chloro/bromo analogs show >10-fold lower activity .
  • DMT Protection : The 5'-DMT group enhances lipophilicity for cell membrane penetration but requires post-synthetic removal (e.g., 3% trifluoroacetic acid in dichloromethane) before biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.